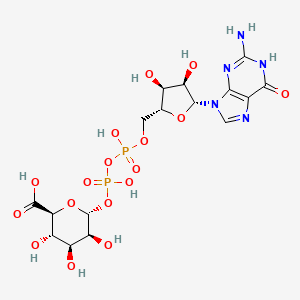
Lysophosphotidylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysophosphatidylserine is an emerging lysophospholipid mediator that acts through G protein-coupled receptors. It is detected in various tissues and cells and is thought to be produced mainly by the deacylation of phosphatidylserine. Lysophosphatidylserine has been known to stimulate the degranulation of mast cells and has immune-modulatory functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lysophosphatidylserine is primarily produced by the deacylation of phosphatidylserine. This process involves the removal of a fatty acid group from phosphatidylserine, resulting in the formation of lysophosphatidylserine .
Industrial Production Methods: Industrial production methods for lysophosphatidylserine are not extensively documented. the deacylation process can be scaled up for industrial purposes, utilizing enzymatic or chemical methods to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Lysophosphatidylserine undergoes various chemical reactions, including:
Oxidation: Lysophosphatidylserine can be oxidized under specific conditions, leading to the formation of oxidized lysophosphatidylserine derivatives.
Reduction: Reduction reactions can convert oxidized lysophosphatidylserine back to its original form.
Substitution: Lysophosphatidylserine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized lysophosphatidylserine derivatives, reduced lysophosphatidylserine, and substituted lysophosphatidylserine compounds.
Applications De Recherche Scientifique
Lysophosphatidylserine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.
Biology: Lysophosphatidylserine plays a crucial role in cell signaling, immune response modulation, and apoptosis.
Medicine: It has potential therapeutic applications in treating immune-related diseases, inflammation, and cancer.
Industry: Lysophosphatidylserine is used in the development of pharmaceuticals and as a research tool in various biochemical assays
Mécanisme D'action
Lysophosphatidylserine exerts its effects by binding to specific G protein-coupled receptors, such as GPR34 and GPR174. Upon binding, it activates intracellular signaling pathways that modulate immune responses, cell proliferation, and apoptosis. The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and the release of intracellular calcium .
Comparaison Avec Des Composés Similaires
Lysophosphatidic acid: Another lysophospholipid mediator with similar signaling functions.
Sphingosine-1-phosphate: A well-studied lysophospholipid involved in immune regulation and cell signaling.
Uniqueness of Lysophosphatidylserine: Lysophosphatidylserine is unique due to its specific role in immune modulation and its ability to stimulate mast cell degranulation. Unlike lysophosphatidic acid and sphingosine-1-phosphate, lysophosphatidylserine has distinct receptors and signaling pathways that make it a valuable target for therapeutic interventions .
Propriétés
Formule moléculaire |
C21H44NO9P |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C21H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)29-15-18(23)16-30-32(27,28)31-17-19(22)21(25)26/h18-20,23-24H,2-17,22H2,1H3,(H,25,26)(H,27,28)/t18-,19+,20-/m1/s1 |
Clé InChI |
RPZLJDFLPRHXGM-HSALFYBXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H](O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
SMILES canonique |
CCCCCCCCCCCCCCC(O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


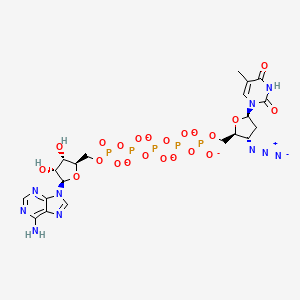
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
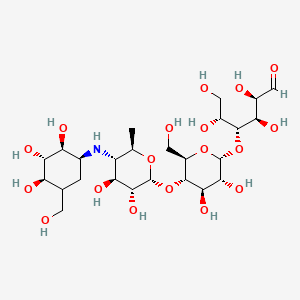
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
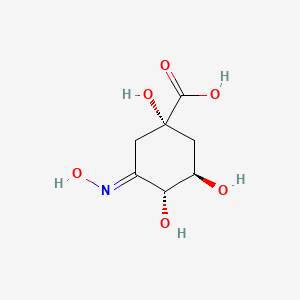
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)

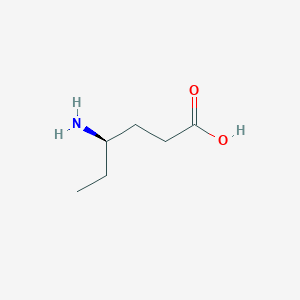

![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
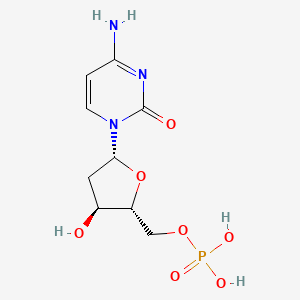
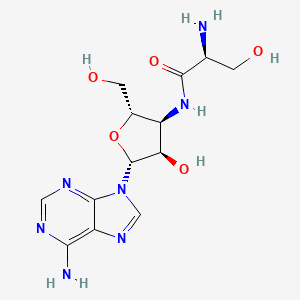
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
